N-(4-Bromobutoxy)phthalimide
Overview
Description
“N-(4-Bromobutoxy)phthalimide” is a chemical compound used in organic synthesis . It has the molecular formula C12H12BrNO3 . It is also known by other names such as 1-Phthalimido-4-bromobutane, 2-(4-Bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione, 2-(4-Bromobutyl)phthalimide, and 4-Bromobutylphthalimide .
Synthesis Analysis
“N-(4-Bromobutoxy)phthalimide” can be synthesized from various compounds. It has been used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . It has also been used in the preparation of imidazo[4,5-b]pyridine derivatives, which are applicable in the preparation of ketolide antibiotics .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromobutoxy)phthalimide” is represented by the SMILES string O=C1N(CCCCBr)C(C2=CC=CC=C21)=O
. The InChI key for this compound is UXFWTIGUWHJKDD-UHFFFAOYSA-N
.
Chemical Reactions Analysis
“N-(4-Bromobutoxy)phthalimide” is a useful synthesis reagent. It can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . It is also used to synthesize B-cyclodextrin derivatives .
Physical And Chemical Properties Analysis
“N-(4-Bromobutoxy)phthalimide” is a solid at 20 degrees Celsius . It has a molecular weight of 282.14 g/mol . The melting point of this compound is between 76-80 °C .
Scientific Research Applications
Synthesis of Biologically Important Compounds
N-(4-Bromobutoxy)phthalimide can be used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have potential applications in the field of medicinal chemistry.
Preparation of Ketolide Antibiotics
This compound can also be used in the synthesis of Imidazo[4,5-b]pyridine derivatives . These derivatives are applicable in the preparation of ketolide antibiotics, a class of antibiotics that are structurally related to the macrolides.
Synthesis of Calix4arene and Thiacalix4arene-based Oxamate Ligands
N-(4-Bromobutoxy)phthalimide can be used in the synthesis of Calix4arene and Thiacalix4arene-based oxamate ligands . These ligands have potential applications in the field of supramolecular chemistry.
Organic Synthesis
N-(4-Bromobutoxy)phthalimide is used in organic synthesis . It can react with various compounds to form new chemical entities, expanding the possibilities for creating novel materials and pharmaceuticals.
Production of Pharmaceuticals
This compound is used in the production of pharmaceuticals . It can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide .
Synthesis of B-cyclodextrin Derivatives
N-(4-Bromobutoxy)phthalimide is a useful synthesis reagent used to synthesize B-cyclodextrin derivatives . These derivatives have potential applications in the field of drug delivery and pharmaceutical formulation.
Safety and Hazards
“N-(4-Bromobutoxy)phthalimide” is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It has been used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have significant roles in various biological processes, suggesting that N-(4-Bromobutoxy)phthalimide may interact with similar targets.
Mode of Action
It’s known that it can be used to synthesize other compounds, indicating that it likely interacts with its targets through chemical reactions that result in the formation of new compounds .
Biochemical Pathways
Given its use in the synthesis of biologically important derivatives, it’s plausible that it may affect the biochemical pathways associated with these derivatives .
Result of Action
Its role in the synthesis of biologically important derivatives suggests that it may have significant molecular and cellular effects .
properties
IUPAC Name |
2-(4-bromobutoxy)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQARTGCJCNOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427272 | |
Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5093-32-3 | |
Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-BROMOBUTOXY)-1H-ISOINDOLE-1,3(2H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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